1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine
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Overview
Description
1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C22H16N4S2 and its molecular weight is 400.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Aminothiazole organic compounds, including derivatives similar to the provided chemical name, have been synthesized and characterized through various methods, including X-ray crystallographic, spectroscopic, and computational studies. These compounds exhibit interesting chemical properties and form poly chain structures due to the presence of intra-molecular hydrogen bonding. Their electronic and spectroscopic properties have been analyzed through density functional theory (DFT) optimizations, revealing significant bioactive potential due to their global reactivity parameters (Adeel et al., 2017).
Biological Applications
Thiazole clubbed with pyrazole derivatives have shown to induce apoptosis in cells and possess anti-infective properties. Notably, certain derivatives have demonstrated significant antibacterial activity, highlighting their potential as therapeutic agents (Bansal et al., 2020). Additionally, modifications of polyvinyl alcohol/acrylic acid hydrogels with aminothiazole compounds have improved their antibacterial and antifungal activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).
Chemical Properties and Applications
The electronic structure and potential for bioactivity of pyrazole and thiazole derivatives have been explored through experimental and theoretical investigations. These studies include analyses of molecular geometry, vibrational frequencies, and atomic charges distribution, providing insights into the compounds' reactivity and interaction capabilities (Özdemir et al., 2009). Additionally, the inhibitory action of similar bipyrazolic compounds on the corrosion of pure iron in acidic media suggests applications in materials science and engineering (Chetouani et al., 2005).
Antitumor Activities
Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown to possess potent anti-tumor activities against hepatocellular carcinoma cell lines. These findings underscore the therapeutic potential of such compounds in cancer treatment (Gomha et al., 2016).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Therefore, it’s possible that “1-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine” could have similar targets.
Mode of action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to have diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazole derivatives have been found to have diverse biological activities .
Action environment
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Properties
IUPAC Name |
2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4S2/c23-21-18(20-7-4-12-27-20)13-24-26(21)22-25-19(14-28-22)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGLFCABRKJDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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